REACTION_CXSMILES
|
[CH:1]1([C:4]2[NH:8][N:7]=[C:6]([NH2:9])[CH:5]=2)[CH2:3][CH2:2]1.[Cl:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([CH3:18])[N:12]=1.CCN(C(C)C)C(C)C.CCO>O>[Cl:10][C:11]1[N:16]=[C:15]([NH:9][C:6]2[CH:5]=[C:4]([CH:1]3[CH2:3][CH2:2]3)[NH:8][N:7]=2)[CH:14]=[C:13]([CH3:18])[N:12]=1
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NN1)N
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. under N2 for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT overnight until solid
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with additional water
|
Type
|
CUSTOM
|
Details
|
pumped dry under high-vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)NC1=NNC(=C1)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |